molecular formula C22H21FN4O2 B6603194 5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole CAS No. 2361566-66-5

5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole

Cat. No. B6603194
CAS RN: 2361566-66-5
M. Wt: 392.4 g/mol
InChI Key: OIXLPYAMXVCZNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to create the compound. It can include the types of reactions used, the conditions under which the synthesis occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It can include information about the reagents and conditions needed for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and chemical stability .

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it affects biological systems. This can involve interactions with proteins, DNA, or other molecules in the body .

Safety and Hazards

This involves information about the compound’s toxicity, flammability, and other hazards. It can also include precautions that should be taken when handling the compound .

properties

IUPAC Name

5-(7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-morpholin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-14-1-3-16-17-13-27(6-5-18(17)24-19(16)11-14)15-2-4-21-20(12-15)25-22(29-21)26-7-9-28-10-8-26/h1-4,11-12,24H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXLPYAMXVCZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC(=C3)F)C4=CC5=C(C=C4)OC(=N5)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole

CAS RN

2361566-66-5
Record name ACI-3024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2361566665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACI-3024
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52ZL67FBE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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